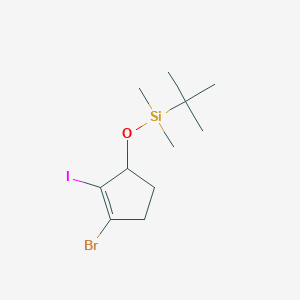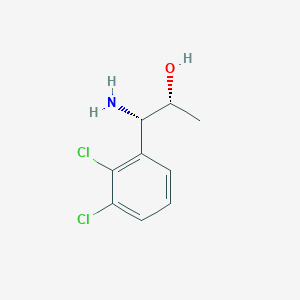![molecular formula C10H10F3NO B13055992 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone](/img/structure/B13055992.png)
1-Amino-1-[4-(trifluoromethyl)phenyl]acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-[4-(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group and a trifluoromethyl-substituted phenyl ring attached to an acetone backbone
Méthodes De Préparation
The synthesis of 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with ammonia and a suitable reducing agent to form the corresponding amino alcohol. This intermediate is then subjected to oxidation to yield the desired acetone derivative .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
1-Amino-1-[4-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The carbonyl group in the acetone moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-1-[4-(trifluoromethyl)phenyl]acetone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Amino-1-[4-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
1-Amino-1-[4-(trifluoromethyl)phenyl]acetone can be compared with other similar compounds, such as:
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: This compound also contains a trifluoromethyl-substituted phenyl ring but differs in its core structure and functional groups.
Fipronil: A well-known insecticide with a trifluoromethyl group, used for its potent biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,14H2,1H3 |
Clé InChI |
MOWCYOYFYJMJBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


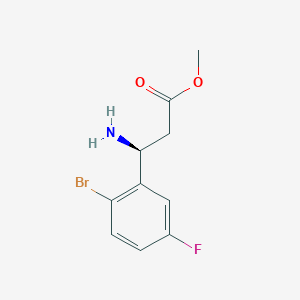
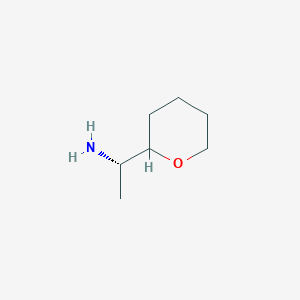
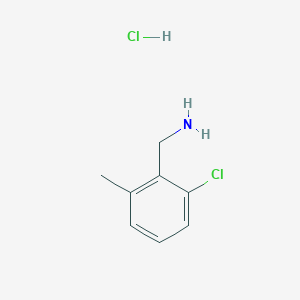
![(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate](/img/structure/B13055943.png)
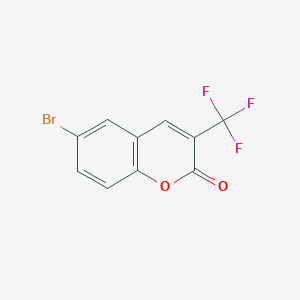
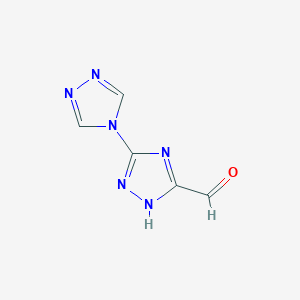
![(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055959.png)
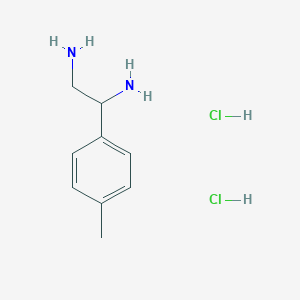
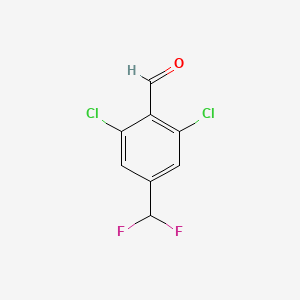
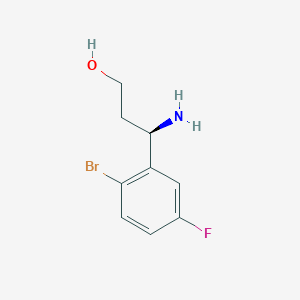
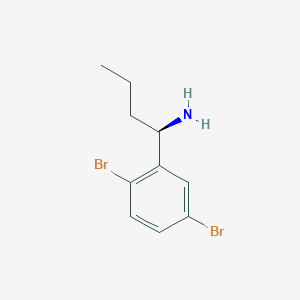
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13055981.png)
